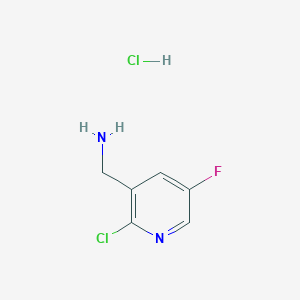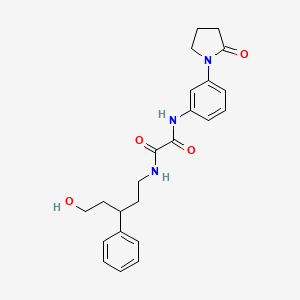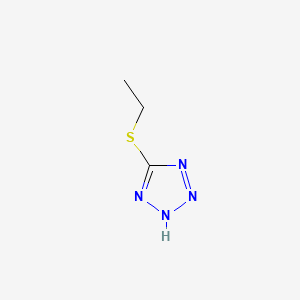
N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazine derivatives often involves multi-step chemical reactions including substitution and cyclization processes. A notable method for synthesizing triazine derivatives includes the reaction of chloro-triazine with morpholine under specific conditions to introduce the morpholino groups at positions 4 and 6 of the triazine ring. For instance, a compound synthesized through the reaction of 2,4,6-trichloro-1,3,5-triazine with morpholine demonstrated the typical approach for incorporating morpholino groups into the triazine structure (Jiang et al., 2007). Another method includes a one-pot three-component synthesis under microwave irradiation, showcasing the versatility of synthetic approaches for such compounds (Dolzhenko et al., 2021).
Molecular Structure Analysis
Triazine derivatives, including N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, often exhibit planar triazine rings with substituents that can affect their overall molecular geometry and properties. Crystallographic studies provide insights into the orthorhombic crystal systems of similar compounds and the conformation of morpholino rings, which typically adopt a chair conformation, influencing the compound's biological activity and interactions (Rao et al., 2022).
Chemical Reactions and Properties
The reactivity of triazine derivatives is significantly influenced by their chemical structure. The presence of morpholino groups and a chlorophenyl moiety can lead to various chemical reactions, including substitution and addition reactions. These compounds can participate in reactions with amines, demonstrating the versatility and reactivity of the triazine core, as illustrated in studies on related compounds (Castro et al., 2001).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in various domains. These properties are determined by the compound's molecular structure and the interactions between its atoms and molecules. The orthorhombic crystal system of a related compound provides a glimpse into the potential physical characteristics of this compound (Rao et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and biological activity, are influenced by the molecular structure of the triazine derivatives. For example, the biological activity as novel FAK inhibitors of related compounds suggests potential pharmacological applications of this compound. Such properties are key to understanding the compound's potential use in various scientific and industrial fields (Rao et al., 2022).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
One area of research has involved the synthesis of novel 1,2,4-triazole derivatives, including the creation of compounds starting from specific triazine derivatives, which were then screened for antimicrobial activities. Some of these compounds displayed good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
One-Pot Synthesis under Microwave Irradiation
Researchers have developed a new method for the fast synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation. This one-pot synthesis involves cyanoguanidine, aromatic aldehydes, and cyclic amines, yielding compounds with potential antileukemic activity (Dolzhenko et al., 2021).
Selective Modification in Organic Synthesis
Another study highlights the selective modification of heterocyclic compounds containing amino and thioamide groups in an acetic acid medium. This research demonstrates the selective and high-yielding reactions of 2-chloro-4,6-dimorpholin-4-yl-[1,3,5]triazine, preserving the thioamide functions under the reaction conditions, which could be valuable in the synthesis of biologically relevant compounds (Kolmakov, 2008).
Crystal Structure Analysis
The study of the crystal structure of related triazine compounds has provided insights into their molecular configurations and interactions. For instance, the crystal structure of anilazine, a triazine fungicide, has been determined, revealing the dihedral angles between planes and the types of molecular interactions within the crystal lattice (Jeon et al., 2014).
Applications in Material Science
Triazine derivatives have also found applications in material science. Alternating copolymers between substituted 1,3,5-triazine and thiophene or bithiophene have been synthesized, showing promise in organic electronics due to their optical properties and n-type time-of-flight drift mobility (Yamamoto et al., 2006).
Safety and Hazards
Direcciones Futuras
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic biology. Future research could explore the synthesis, characterization, and potential uses of this and related compounds .
Mecanismo De Acción
Target of Action
It is structurally similar to 1-(3-chlorophenyl)biguanide , which is known to be a very potent 5-HT3 serotonin receptor agonist .
Mode of Action
Based on its structural similarity to 1-(3-chlorophenyl)biguanide , it may interact with its targets, such as the 5-HT3 serotonin receptors, to induce changes in cellular signaling pathways. This interaction could potentially lead to changes in cellular function and behavior.
Biochemical Pathways
If it acts as a 5-ht3 serotonin receptor agonist like 1-(3-chlorophenyl)biguanide , it may influence serotonin signaling pathways. Serotonin is a key neurotransmitter involved in a variety of physiological processes, including mood regulation, gastrointestinal motility, and cardiovascular function.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O2.ClH/c18-13-2-1-3-14(12-13)19-15-20-16(23-4-8-25-9-5-23)22-17(21-15)24-6-10-26-11-7-24;/h1-3,12H,4-11H2,(H,19,20,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVFNVWJVPRIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione](/img/structure/B2498667.png)
![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)
![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)

![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)


![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)
![6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2498682.png)
![Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-](/img/structure/B2498683.png)

![(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2498688.png)

